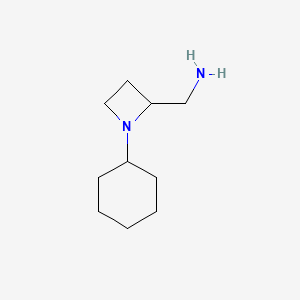

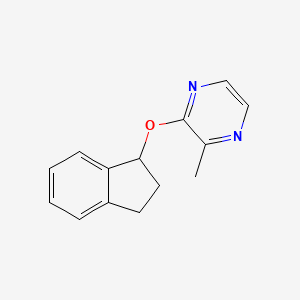

![molecular formula C18H16Cl2N2O2 B2642671 N-[(3,4-dichlorophenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzamide CAS No. 478039-61-1](/img/structure/B2642671.png)

N-[(3,4-dichlorophenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(3,4-dichlorophenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzamide, commonly known as CDDO-Me, is a synthetic triterpenoid compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. CDDO-Me is a modified version of the natural triterpenoid compound, oleanolic acid, and has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-oxidant properties.

Wissenschaftliche Forschungsanwendungen

Molecular Interaction Studies

- Molecular Interactions with CB1 Cannabinoid Receptor: N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a related compound, demonstrates potent and selective antagonism for the CB1 cannabinoid receptor. Through molecular orbital method and conformational analysis, it provides insights into the interaction with the CB1 receptor, contributing to the understanding of receptor ligands and antagonist activity (Shim et al., 2002).

Analytical Chemistry Applications

- Nonaqueous Capillary Electrophoresis: Nonaqueous capillary electrophoresis has been used for separating compounds including 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) benzamide. This demonstrates the compound's relevance in analytical methodologies for quality control (Ye et al., 2012).

Cancer Research

- Histone Deacetylase Inhibition in Cancer Therapy: N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an analogous compound, is a selective histone deacetylase (HDAC) inhibitor showing potential in cancer treatment due to its ability to inhibit cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Neuropharmacology

- Neuroleptic Activity: Related benzamides have been synthesized and evaluated for neuroleptic activity, indicating the potential of similar compounds in the treatment of psychosis (Iwanami et al., 1981).

- Anticonvulsant Properties: Enaminones derived from similar structural frameworks have demonstrated significant anticonvulsant activity with low neurotoxicity, highlighting their potential in treating seizures (Edafiogho et al., 1992).

Drug Discovery and Development

- Antagonist Mapping for Receptors: A photoactivatable analogue of a related compound, SR 48968, has been used for mapping antagonist binding sites of the NK2 receptor, contributing to the development of receptor-targeted therapies (Kersey et al., 1996).

Chemical Synthesis and Characterization

Synthesis and Characterization of Novel Derivatives

Research involving the synthesis and characterization of new thiourea derivatives, including compounds with 3,4-dichlorophenyl groups, expands the understanding of chemical properties and potential applications of such compounds (Limban et al., 2011).

Synthesis of Polyamides and Poly(amide-imide)s

The direct poly-condensation of 2,2-bis(4-aminophenoxy) benzonitrile with aromatic dicarboxylic acids, involving similar structural motifs, leads to the development of novel polymers with potential applications in various fields (Saxena et al., 2003).

Eigenschaften

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N2O2/c19-15-8-3-12(10-16(15)20)11-21-18(24)13-4-6-14(7-5-13)22-9-1-2-17(22)23/h3-8,10H,1-2,9,11H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGZZABPZQPAAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3,4-dichlorophenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

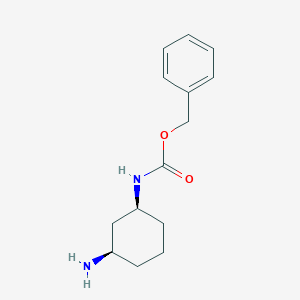

![6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2642588.png)

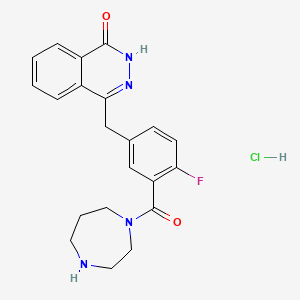

![1-Prop-2-enoyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]piperidine-4-carboxamide](/img/structure/B2642597.png)

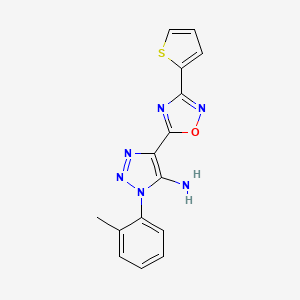

![2-[2-bromo-3-(3-chloro-4-methoxyphenyl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2642599.png)

![N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2642602.png)

![9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B2642603.png)

![4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B2642604.png)

![N-(3-fluoro-4-methoxybenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2642606.png)

![(E)-N-[3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2642610.png)